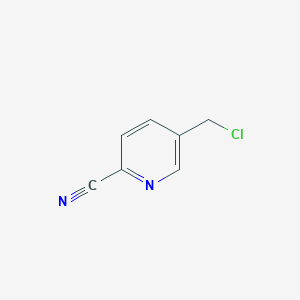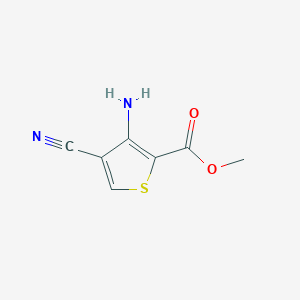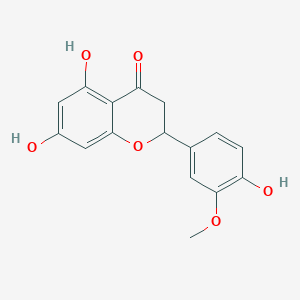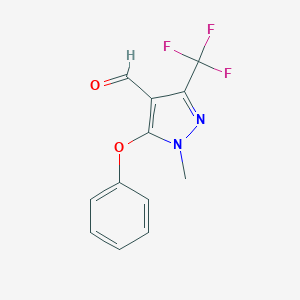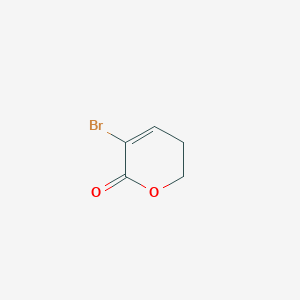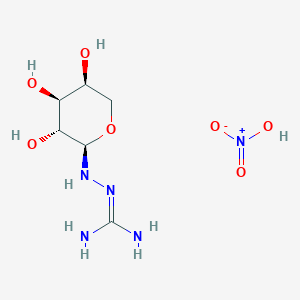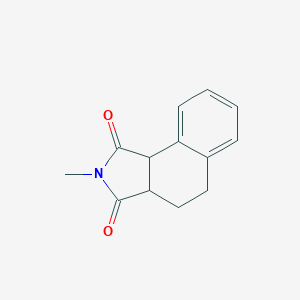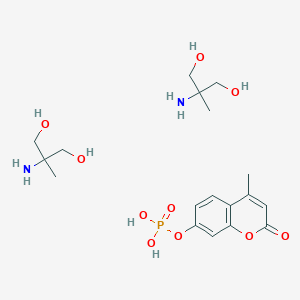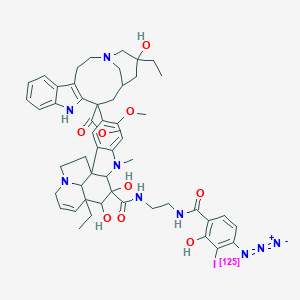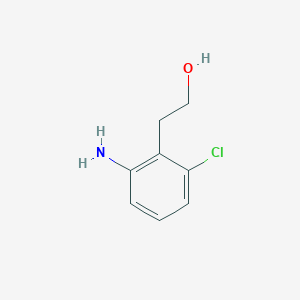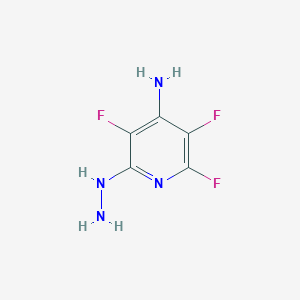
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide) is a chemical compound that is commonly used in scientific research. It is also known as A23187 or calcimycin. A23187 is a calcium ionophore that is used to increase intracellular calcium levels. It has been widely used in biochemical and physiological research due to its ability to stimulate various cellular processes.
Mécanisme D'action
A23187 is a calcium ionophore that acts by binding to calcium ions and transporting them across the cell membrane. It binds to calcium ions with high affinity and specificity, which allows it to increase intracellular calcium levels. A23187 also activates calcium-dependent enzymes, which leads to the stimulation of various cellular processes.
Biochemical and Physiological Effects
A23187 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. A23187 has also been shown to stimulate the secretion of insulin and other hormones. It has been used to study the role of calcium in muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
A23187 has several advantages for lab experiments. It is a potent and specific calcium ionophore that can be used to study various cellular processes. It is also stable and can be stored for long periods. However, A23187 has some limitations. It is toxic to cells at high concentrations and can cause cell death. It is also difficult to use in vivo due to its toxicity and poor solubility.
Orientations Futures
There are several future directions for research on A23187. One area of research is the development of new calcium ionophores that are less toxic and more specific. Another area of research is the study of the role of A23187 in cancer therapy. A23187 has been shown to induce apoptosis in cancer cells, and further research may lead to the development of new anti-cancer agents. Additionally, the study of A23187 in the regulation of intracellular pH and protein secretion may lead to new insights into cellular processes.
Conclusion
In conclusion, A23187 is a calcium ionophore that has been widely used in scientific research. Its ability to increase intracellular calcium levels has made it a valuable tool for studying various cellular processes. A23187 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on A23187, including the development of new calcium ionophores and the study of its role in cancer therapy.
Méthodes De Synthèse
The synthesis of A23187 involves the reaction of oxybis(pentamethylene)dithiocarbamate with trimethylamine and iodine. The resulting product is then purified to obtain A23187. The synthesis of A23187 is a complex process that requires experienced chemists and specialized equipment.
Applications De Recherche Scientifique
A23187 is widely used in scientific research as a tool to study various cellular processes. It has been used to study calcium signaling, apoptosis, and gene expression. A23187 is also used in the study of ion transport, protein secretion, and intracellular pH regulation.
Propriétés
Numéro CAS |
109448-61-5 |
|---|---|
Nom du produit |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide |
Formule moléculaire |
C16H38I2N2O |
Poids moléculaire |
528.29 g/mol |
Nom IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
CJCHXUPJGGBJMH-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Synonymes |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



